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VP7 protein, orbivirus

Cat. No.: B1179157
CAS No.: 137764-11-5
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Description

Overview of Orbivirus Architecture

The architecture of an orbivirus is a multi-layered structure designed to protect the viral genome and facilitate its replication within a host cell.

Double-Shelled Capsid Organization

Orbivirus virions are approximately 80-90 nm in diameter and possess a double-shelled icosahedral capsid. nih.govwikipedia.orggoogle.com This structure consists of an outer capsid and an inner capsid, also referred to as the core. nih.govwikipedia.org The outer capsid is composed of two proteins, VP2 and VP5, and is responsible for cell attachment and penetration. wikipedia.orgizs.it This outer layer is relatively fragile and is removed upon entry into the host cell, leaving the transcriptionally active core particle in the cytoplasm. nih.govrcsb.orgnih.gov The core itself is about 70 nm in diameter and is composed of two major structural proteins, VP3 and VP7, along with three minor enzymatic proteins (VP1, VP4, and VP6) and the segmented dsRNA genome. wikipedia.orgrcsb.orgresearchgate.net The core is a more stable structure that protects the genome and contains the enzymatic machinery necessary for transcription. nih.govnih.gov

Genomic Segments and Protein Encoding

The orbivirus genome is composed of ten linear segments of double-stranded RNA (dsRNA). wikipedia.orgplos.orgexpasy.org Each of these segments typically encodes a single protein, resulting in seven structural proteins (VP1-VP7) and several non-structural (NS) proteins that are produced only in infected cells. wikipedia.orggoogle.comnih.gov The structural proteins are integral components of the virion, while the non-structural proteins play various roles in viral replication, assembly, and modulation of the host immune response. nih.gov For instance, NS1 forms tubules of unknown function, NS2 is a major component of viral inclusion bodies where replication occurs, and NS3 is involved in the release of new virus particles from the host cell. wikipedia.org A recently identified non-structural protein, NS5, has been shown to localize to the nucleus and cytoplasm and may play a role in modulating host cell responses. mdpi.com

Position and Significance of VP7 within the Virion

VP7 is a crucial component of the orbivirus core, contributing significantly to its structure and function.

Major Outer Core Protein Composition

VP7 is the major protein component of the outer layer of the viral core, also known as the core-surface layer. wikipedia.orgictv.globalup.ac.za This layer is composed of 780 copies of the VP7 protein arranged as 260 trimers. rcsb.orgresearchgate.netictv.global The VP7 protein itself is composed of 349-358 amino acids. ontosight.ai It is a highly conserved protein among different serotypes of the same orbivirus species and is a major serogroup-specific antigen, meaning it can be used to distinguish between different orbivirus species. up.ac.zaontosight.aiasm.org

Contribution to Core Stability and Icosahedral Symmetry

The arrangement of VP7 trimers on the surface of the core forms a T=13 icosahedral lattice, which gives the core its characteristic bristly appearance. rcsb.orgictv.globallshtm.ac.uk This intricate organization is crucial for the stability of the core particle. nih.gov The VP7 layer sits (B43327) on an inner scaffold made of 120 copies of the VP3 protein, which has a T=2 icosahedral symmetry. wikipedia.orgbasicmedicalkey.comictv.global The interactions between VP7 and VP3 are essential for the proper assembly of the core. lshtm.ac.ukizs.it The crystal structure of VP7 reveals a molecule with two domains: a beta-sandwich "upper" domain exposed on the core surface and an alpha-helical "lower" domain that interacts with the VP3 layer. researchgate.netnih.govnih.gov This structure allows for the necessary flexibility and specific interactions required to form the complex and stable icosahedral core. nih.gov

Historical Context of VP7 Research

The study of orbiviruses has a long history, driven by the significant economic impact of diseases like African horse sickness (AHS) and bluetongue. The viral nature of AHS and Bluetongue virus was established in 1900 and 1905, respectively. wikipedia.orgscielo.org.za Early research focused on developing vaccines and understanding the transmission of these viruses. scielo.org.za The advent of molecular biology led to the discovery of the segmented dsRNA genome of orbiviruses, which established their relationship and led to their classification within the Reoviridae family. scielo.org.za

Research in the 1970s began to delineate the relationship between the genome segments and the viral proteins, identifying the seven structural proteins, including VP7. scielo.org.za Subsequent studies using techniques like electron cryomicroscopy and X-ray crystallography have provided high-resolution structures of the virion and its components. The crystal structure of VP7 was a significant breakthrough, revealing a novel molecular architecture among viral structural proteins. rcsb.orgnih.gov This detailed structural information has been instrumental in understanding the assembly of the viral core and the function of VP7. nih.govnih.gov VP7's role as a major immunogenic and serogroup-specific protein has also made it a key target for the development of diagnostic tests. researchgate.net

Detailed Research Findings

Extensive research has provided a detailed understanding of the molecular and structural biology of the VP7 protein.

Structural Insights from Crystallography

The crystal structure of Bluetongue virus VP7, first reported in the mid-1990s, revealed a trimeric molecule with a unique architecture. rcsb.orgnih.gov Each VP7 subunit is composed of two distinct domains:

An upper domain with a beta-sandwich fold, common to many viral capsid proteins, which is exposed on the surface of the core. researchgate.netnih.gov

A lower domain consisting of a bundle of alpha-helices that interacts with the underlying VP3 protein layer. researchgate.netnih.govnih.gov

This two-domain structure provides a combination of rigidity and flexibility, which is thought to be crucial for its interaction with other capsid proteins during the assembly of the virion. nih.gov The trimeric arrangement of VP7 forms the characteristic ring-shaped capsomeres on the core surface. rcsb.orgictv.global

Role in Viral Assembly and Stability

The assembly of the orbivirus core is a highly orchestrated process. The inner scaffold is formed by 120 copies of the VP3 protein, which then guides the assembly of the 260 trimers of VP7 on its surface to form the T=13 icosahedral outer core layer. ictv.globallshtm.ac.uk The interaction between VP7 and VP3 is critical for the stability of the core. izs.it Site-directed mutagenesis studies have identified specific amino acid residues within the helical domain of VP7 that are essential for its attachment to VP3 and for the formation of a stable VP7 lattice. asm.orglshtm.ac.uk These studies have shown that proper core assembly is not solely dependent on the formation of VP7 trimers but requires specific and intricate interactions between the VP7 and VP3 layers. lshtm.ac.uk

Immunological Properties

VP7 is a highly immunogenic protein and is the primary serogroup-specific antigen for orbiviruses. ontosight.airesearchgate.net This means that antibodies generated against the VP7 protein of one orbivirus species will generally not cross-react with the VP7 of another species, making it a valuable tool for diagnostic assays that distinguish between different orbiviruses. ictv.global While the outer capsid proteins VP2 and VP5 are the primary targets for neutralizing antibodies, VP7 also elicits a strong immune response and contains both B-cell and T-cell epitopes. ontosight.aimdpi.com

Data Tables

Table 1: Properties of Orbivirus VP7 Protein

Property Description References
Location in Virion Major component of the outer core (core-surface layer) wikipedia.orgictv.globalup.ac.za
Copy Number 780 copies per virion, arranged as 260 trimers rcsb.orgresearchgate.netictv.global
Symmetry Forms a T=13 icosahedral lattice on the core surface rcsb.orgictv.globallshtm.ac.uk
Molecular Weight Approximately 38-41 kDa rcsb.orgontosight.ai
Amino Acid Length 349-358 amino acids ontosight.ai
Primary Function Structural component of the viral core, essential for core stability and assembly nih.govup.ac.zaontosight.ai

| Immunological Role | Major serogroup-specific antigen, highly immunogenic | ontosight.airesearchgate.net |

Table 2: Orbivirus Structural and Non-Structural Proteins

Protein Location/Function References
VP1 (Pol) Minor core protein, RNA-dependent RNA polymerase izs.itictv.global
VP2 Outer capsid protein, cell attachment, major serotype determinant wikipedia.orgizs.itictv.global
VP3 Major inner core protein, forms the subcore scaffold (T=2 symmetry) wikipedia.orgbasicmedicalkey.comictv.global
VP4 (Cap) Minor core protein, capping enzyme (guanylyltransferase and methyltransferase) izs.itictv.global
VP5 Outer capsid protein, involved in membrane penetration wikipedia.orgizs.itictv.global
VP6 (Hel) Minor core protein, helicase activity izs.itictv.global
VP7 Major outer core protein (T=13 symmetry), serogroup-specific antigen wikipedia.orgictv.globalontosight.ai
NS1 Non-structural protein, forms tubules in infected cells wikipedia.org
NS2 Non-structural protein, major component of viral inclusion bodies wikipedia.org
NS3/NS3A Non-structural protein, facilitates virus release wikipedia.orgmdpi.com
NS4 Non-structural protein, virulence factor, counteracts host immune response ictv.global

| NS5 | Non-structural protein, interacts with RNA/DNA, modulates host cell responses | mdpi.com |

Early Characterization of VP7 as a Core Component

Initial investigations into the morphology of orbiviruses through electron microscopy revealed the presence of a double-layered protein capsid. scielo.org.za This structure was found to be composed of seven distinct structural proteins, which were designated VP1 through VP7 in order of their decreasing size as determined by their migration on sodium dodecyl sulfate-polyacrylamide gels (SDS-PAGE). basicmedicalkey.com Through biochemical analysis and further studies, these proteins were assigned to specific locations within the virion. scielo.org.za

The outer capsid was identified as being composed of proteins VP2 and VP5. basicmedicalkey.comscielo.org.za The inner particle, or core, was found to contain two major proteins, VP3 and VP7, along with three minor enzymatic proteins (VP1, VP4, and VP6). basicmedicalkey.complos.orgscielo.org.za Specifically, VP7 was identified as the major protein component forming the outer layer of the core particle. researchgate.netscielo.org.za This layer is characterized by prominent ring-like capsomeres, a feature that gave the genus its name, Orbivirus, from the Latin word orbis, meaning ring. scielo.org.za Early research established that VP7 is arranged as trimers, forming 260 prominent capsomeres that clothe the inner scaffold constructed from the VP3 protein. researchgate.net This early work successfully positioned VP7 as a fundamental and abundant structural element of the orbivirus core. researchgate.net

Evolution of Structural and Functional Studies

The understanding of the VP7 protein has evolved significantly from its initial identification as a core component. The advent of advanced molecular and structural biology techniques has provided a high-resolution view of its architecture and a deeper insight into its functions. While early studies relied on electron microscopy, the development of X-ray crystallography and cryo-electron microscopy (cryo-EM) has been pivotal. basicmedicalkey.comnih.gov

A major breakthrough was the determination of the atomic structure of VP7 from Bluetongue virus, which revealed a novel molecular architecture. researchgate.netnih.gov Crystallographic analysis showed that the VP7 subunit is composed of two domains: a smaller "upper" domain with a beta jelly-roll motif, common to many capsid proteins, and a larger "lower" domain consisting of a bundle of alpha-helices. nih.gov These studies also confirmed that VP7 exists as a trimer, with the upper domains exposed on the core surface. nih.gov The structure of the core surface layer was further elucidated, showing that 260 trimers of VP7 are arranged with T=13 icosahedral symmetry. basicmedicalkey.comictv.global

Functional studies have established VP7 as the major, highly conserved, and immunodominant serogroup-specific antigen for orbiviruses. ontosight.aiplos.orgplos.org This means that while it is highly conserved within a particular Orbivirus species, it can be used to distinguish between different species. plos.orgnih.gov This property has made the VP7 protein a primary target for the development of serological diagnostic assays. plos.orgnih.gov

Further research has explored the dynamic nature of the VP7 protein. Structural studies have indicated a remarkable combination of rigidity in the upper domain and flexibility in the lower, alpha-helical domain. nih.gov This suggests that substantial conformational changes in VP7 may occur during the viral life cycle, potentially related to its interactions with other viral proteins or its role in cell entry. nih.gov In the case of African horse sickness virus (AHSV), VP7 exhibits a unique property of forming highly insoluble, flat hexagonal crystalline particles in infected cells, a characteristic not observed in the highly soluble VP7 of BTV. nih.govmdpi.com The functional significance of these crystalline structures and the reasons for the solubility difference despite high sequence similarity are areas of active investigation, with recent studies using reverse genetics to create soluble AHSV VP7 mutants to explore its role in virus assembly and pathogenesis. nih.govmdpi.com

Research Findings on Orbivirus VP7 Protein

Research AreaKey FindingsMethods UsedSignificanceReferences
Initial Identification Identified as a major structural protein (38-41 kDa) forming the outer layer of the orbivirus core.Electron Microscopy, SDS-PAGE, Biochemical AnalysisEstablished VP7 as a fundamental component of the virion core. basicmedicalkey.comresearchgate.netscielo.org.zaontosight.ai
Atomic Structure Determined the trimeric structure of VP7, revealing a two-domain architecture: an upper beta jelly-roll domain and a lower alpha-helical domain.X-ray CrystallographyProvided the first high-resolution view of an orbivirus core protein, revealing a novel viral protein fold. researchgate.netnih.govnih.gov
Core Architecture Showed that 780 copies of VP7 (260 trimers) are arranged with T=13 icosahedral symmetry on the core surface.Cryo-Electron Microscopy (cryo-EM), Image ReconstructionElucidated the precise organization of the core surface, explaining the quasi-equivalent packing of VP7 trimers. basicmedicalkey.comictv.globalnih.gov
Antigenicity Characterized as the major, highly conserved, serogroup-specific antigen.Serological Assays, Monoclonal Antibody ProductionEnabled the development of diagnostic tests to detect antibodies against any serotype within an Orbivirus species. ontosight.aiplos.orgplos.orgnih.gov
Functional Dynamics Revealed conformational flexibility in the lower domain, suggesting a role in viral life cycle events.Crystallographic Analysis of different formsImplied that VP7 undergoes structural changes that may be crucial for its function in assembly or cell interaction. nih.gov
AHSV-Specific Properties AHSV VP7 is highly insoluble and forms hexagonal crystalline particles in infected cells, unlike the soluble BTV VP7.Reverse Genetics, Cell Culture ExpressionProvides a system to study the role of protein aggregation in viral pathogenesis and impacts vaccine development strategies. nih.govmdpi.com

Properties

CAS No.

137764-11-5

Molecular Formula

C9H8N2O2

Synonyms

VP7 protein, orbivirus

Origin of Product

United States

Structural Biology of Orbivirus Vp7 Protein

High-Resolution Structural Determination of VP7

The three-dimensional architecture of the VP7 protein has been elucidated through high-resolution techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies have provided atomic-level insights into its structure and assembly.

Crystallographic studies have been fundamental in revealing the intricate structure of the VP7 protein, which assembles into trimers. nih.govresearchgate.net The first atomic structure of a recombinant viral protein was achieved through the crystallization of the major core protein of Bluetongue virus (BTV), VP7, as a trimer. researchgate.net

Initial crystallographic studies of BTV serotype 10 (BTV-10) VP7 yielded two crystal forms. Type I crystals belonged to the P6(3)22 space group and diffracted to a resolution of 3.0 Å, while Type II crystals belonged to the P2(1) space group and diffracted to a higher resolution of 2.1 Å, confirming the trimeric nature of the molecule. nih.gov The crystal structure of VP7 from BTV serotype 10 revealed a novel molecular architecture, with each subunit comprising two distinct domains. researchgate.netrcsb.org Further analyses of VP7, including a cleaved product, have been determined at near-atomic resolution. nih.gov

In the case of African horse sickness virus (AHSV), another orbivirus, crystallization of the full-length VP7 protein proved challenging due to its high insolubility and the weak connection between its domains. rcsb.orgnih.gov During the crystallization process of AHSV-4 VP7, the protein was cleaved, and only the top domain could be resolved at a 2.3 Å resolution. rcsb.orgnih.govasm.org

Table 1: Crystallographic Data for Orbivirus VP7 Protein

Virus/SerotypePDB IDResolution (Å)MethodCrystal Form/Space GroupComments
Bluetongue virus serotype 10 (BTV-10)1BVP2.6X-RAY DIFFRACTIONNot SpecifiedFull trimer structure. rcsb.org
Bluetongue virus serotype 10 (BTV-10)Not Specified3.0X-RAY DIFFRACTIONP6(3)22 (Type I)Contains a single subunit in the asymmetric unit. nih.gov
Bluetongue virus serotype 10 (BTV-10)Not Specified2.1X-RAY DIFFRACTIONP2(1) (Type II)Contains a trimer in the asymmetric unit. nih.gov
African horse sickness virus serotype 4 (AHSV-4)1AHS2.3X-RAY DIFFRACTIONNot SpecifiedStructure of the cleaved top domain only. rcsb.orgnih.gov

Despite the high structural similarity, there are minor differences, such as variations in surface loops and the conformation of some secondary structure elements. asm.org Sequence alignment reveals that AHSV VP7 shares a 43% amino acid identity with BTV VP7. asm.orgup.ac.za These structural and sequence comparisons help in understanding functional differences, such as the much lower solubility of AHSV VP7 compared to BTV VP7. rcsb.orgasm.org The analysis of molecular surfaces suggests that differences in hydrophobicity contribute to this property. asm.org Both BTV and AHSV VP7 possess an Arg-Gly-Asp (RGD) motif in the top domain, indicating a potential mechanism for cell attachment via cellular integrins. rcsb.orgnih.gov

Domain Organization and Subunit Interactions

The VP7 monomer is characterized by a distinct two-domain architecture, which is crucial for its assembly into trimers and the formation of the core's outer layer. nih.govresearchgate.net

Each VP7 subunit consists of two domains: an "upper" domain and a "lower" domain. nih.govresearchgate.net

Upper Domain: This smaller, distal domain is exposed on the surface of the viral core. nih.gov It is composed of the central portion of the polypeptide chain (residues 121–249 in BTV-10) and folds into a classic anti-parallel β-sandwich, often referred to as a "jelly-roll" motif, a common feature in many viral capsid proteins. nih.govbasicmedicalkey.comusu.edu This domain forms the "head region" of the trimer, appearing as a projection on the core surface. basicmedicalkey.com

Lower Domain: This broader, proximal domain is composed of a bundle of alpha-helices. nih.govresearchgate.net It is formed by the N-terminal (residues 1–120) and C-terminal (residues 250–349) portions of the molecule. basicmedicalkey.com The lower domain is responsible for interactions with the underlying VP3 scaffold and for mediating contacts between adjacent VP7 trimers. asm.orgnih.gov A unique feature is a concentration of methionine residues in the core of the molecule, which may provide the plasticity needed to accommodate structural mismatches during the assembly of the icosahedral capsid. researchgate.netrcsb.org

A flexible linker connects the two domains, and a lysine (B10760008) residue prone to proteolysis is located at this junction. basicmedicalkey.com

In solution and within the viral core, VP7 exists as a stable trimer. nih.govasm.org The 780 copies of VP7 on the core are arranged as 260 trimers on a T=13 icosahedral lattice. researchgate.netnih.gov

Trimer Formation: Three VP7 monomers interact extensively to form the trimer. asm.org The subunits are twisted in a way that the upper domain of one monomer rests on the lower domain of an adjacent monomer. basicmedicalkey.com Both the upper β-sandwich and the lower α-helical domains contribute to the stability of the trimer. nih.gov

Inter-Trimer Interfaces: The assembly of the T=13 lattice requires polymorphic associations between the VP7 trimers, meaning the interfaces between them are not all identical. nih.gov There are five quasi-equivalent trimer positions designated P, Q, R, S, and T. basicmedicalkey.comnih.gov The interactions between these trimers are primarily mediated by the lower α-helical domains. nih.govnih.gov These side-to-side contacts involve hydrophobic interactions. basicmedicalkey.com The flat base of the VP7 trimer, formed largely by α-helix 2, interacts extensively with the inner scaffold layer composed of VP3 protein. basicmedicalkey.comasm.org

Conformational Dynamics and Flexibility of VP7

The structure of VP7 is not static; it exhibits a remarkable degree of flexibility and conformational dynamics, which is likely essential for its functions in viral assembly and disassembly. nih.gov

The connection between the upper and lower domains is a point of significant flexibility, acting like a hinge. nih.gov This allows the lower α-helical domain to rotate and adopt different orientations relative to the rigid trimeric upper domain. nih.gov Evidence for this flexibility comes from the observation of different relative orientations of the two domains in various crystal forms of the protein. nih.govnih.gov This inherent plasticity is thought to be crucial for the VP7 trimers to assemble into the complex T=13 icosahedral lattice, where different trimer-trimer contacts are required. nih.gov The weak connection between the domains is also demonstrated by the cleavage of the protein during the crystallization of AHSV VP7, where only the upper domain remained. rcsb.orgnih.govasm.org This dynamic nature suggests that substantial conformational changes in VP7 may occur at various stages of the viral life cycle, potentially related to its roles in cell attachment and membrane penetration. nih.gov

Identified Regions of Structural Flexibility

Crystallographic studies of the Bluetongue virus (BTV) VP7 protein have revealed a molecule with a remarkable combination of rigidity and flexibility. nih.govresearchgate.net The VP7 subunit is composed of two distinct domains: a smaller "upper" domain and a larger "lower" domain. nih.gov The upper domain, which is exposed on the surface of the viral core, adopts a beta jelly-roll motif, a common feature in many viral capsid proteins. nih.govresearchgate.net This domain forms a rigid and invariant trimeric structure. nih.gov

In contrast, the lower domain consists of a bundle of alpha-helices. nih.govresearchgate.net The linkage between the upper and lower domains provides significant conformational flexibility. basicmedicalkey.com Structural analyses show that the alpha-helical lower domain can rotate around the linker, adopting substantially different orientations relative to the threefold axis of the trimer. nih.gov This inherent flexibility is further suggested by the observation that the connection between the two domains is relatively weak, as evidenced by cleavage at this junction during crystallization experiments for both African horse sickness virus (AHSV) and BTV VP7. asm.org

Implications for Viral Life Cycle Transitions

The structural plasticity of the VP7 protein is believed to have significant implications for various stages of the orbivirus life cycle. nih.govbasicmedicalkey.com The ability of the lower domain to undergo substantial conformational changes is likely crucial for the assembly of the complex, multi-layered virion. nih.gov This flexibility may allow VP7 trimers to adapt and interact correctly with other capsid proteins, such as the 120 copies of the inner core protein VP3, which are arranged with a different (T=2) symmetry. nih.govasm.org

Furthermore, these conformational shifts might be related to the central functions VP7 is thought to play in the initial stages of infection, such as cell attachment and penetration of the host cell membrane. nih.gov The dynamic nature of VP7 suggests that its structure is not static but changes in response to different environments and interactions throughout the viral replication process. nih.govbasicmedicalkey.com

Supramolecular Assembly of VP7

The self-assembly of VP7 into the outer layer of the viral core is a hallmark of orbivirus structure, governed by precise geometric principles and specific protein-protein interactions.

VP7 Layer Arrangement on the Viral Core (T=13 Symmetry)

The surface of the orbivirus core is a highly organized structure composed entirely of the VP7 protein. ictv.global This layer consists of 780 copies of the VP7 monomer, which assemble into 260 trimers. researchgate.netbasicmedicalkey.comictv.global These trimers are arranged with T=13 (triangulation number = 13) icosahedral symmetry in a left-handed configuration. basicmedicalkey.comictv.global This arrangement creates a near-perfect example of quasi-equivalence, where the VP7 trimers occupy five distinct conformational environments on the core surface, designated P, Q, R, S, and T. izs.it

The assembly of these trimers forms a network of ring-shaped capsomeres, which are predominantly hexameric but become pentameric at the 12 five-fold axes of the icosahedron. ictv.global This organization results in a stable, shell-like structure with a diameter of approximately 73 nm. basicmedicalkey.com The interaction between the VP7 layer and the underlying T=2 subcore shell, composed of VP3 protein, is essential for inducing the curvature required to form the closed core particle. izs.it

Specificity of VP7 Self-Assembly (e.g., AHSV VP7 Crystalline Particles)

A significant deviation from the typical behavior of orbivirus VP7 is observed in the African horse sickness virus (AHSV). Unlike the VP7 from BTV, which is highly soluble, AHSV VP7 is notably insoluble and has the unique intrinsic ability to spontaneously self-assemble into large, flat, hexagonal crystalline particles within infected cells. nih.govnih.govup.ac.za These crystalline structures have been observed in cells infected with multiple AHSV serotypes. nih.gov

The formation of these crystals is a result of the inherent properties of the AHSV VP7 protein to self-assemble into highly ordered lattices, independent of other viral proteins or host-virus interactions. izs.itnih.gov In the absence of the curving influence of the VP3 subcore, the AHSV VP7 trimers form extensive flat arrays composed exclusively of six-membered rings. izs.it This phenomenon highlights a key difference in the self-assembly properties between VP7 proteins of different orbiviruses. nih.gov

Molecular Determinants of VP7 Aggregation and Soluble Forms

The stark contrast in solubility and aggregation between AHSV VP7 and BTV VP7, despite having a high degree of sequence similarity, points to specific molecular determinants governing these properties. nih.gov Research has focused on identifying the key amino acid residues responsible for the aggregation of AHSV VP7. up.ac.za Differences in the hydrophobicity of the molecular surfaces between AHSV and BTV VP7 trimers are thought to be a contributing factor to AHSV VP7's lower solubility. asm.org

Site-directed mutagenesis studies have successfully converted the highly insoluble AHSV VP7 into a soluble form. nih.gov In one study, the substitution of just seven amino acids on the surface of the VP7 trimer was sufficient to completely disrupt the formation of crystalline particles. nih.gov This modification resulted in a fully soluble protein that, importantly, was still capable of interacting with the VP3 protein to form core-like particles, demonstrating that the determinants for aggregation can be separated from those required for core assembly. nih.govnih.gov

Data Tables

Table 1: Structural and Assembly Characteristics of Orbivirus VP7

FeatureDescriptionSource(s)
Monomer Structure Composed of two domains: a flexible lower α-helical domain and a rigid upper β-sandwich domain. nih.gov, researchgate.net
Quaternary Structure Forms trimers, which are the basic building blocks of the core surface. basicmedicalkey.com, nih.gov
Core Layer Symmetry 780 monomers (260 trimers) assemble with T=13 icosahedral symmetry. ictv.global, basicmedicalkey.com, izs.it
AHSV-Specific Assembly VP7 from African horse sickness virus (AHSV) is highly insoluble and forms hexagonal crystalline particles. nih.gov, nih.gov, up.ac.za
BTV-Specific Assembly VP7 from Bluetongue virus (BTV) is highly soluble and does not form crystals when expressed alone. nih.gov, up.ac.za

Molecular Mechanisms and Functional Roles of Vp7 Protein in the Viral Life Cycle

Role in Virion Assembly and Morphogenesis

Virion assembly in orbiviruses is a highly organized process involving the hierarchical addition of protein layers to form the mature particle. VP7 is fundamental to the formation of the stable viral core, which protects the viral genome and associated enzymes. up.ac.zaresearchgate.net

The formation of the orbivirus core is a critical step in virion morphogenesis, characterized by the precise interaction between the major core proteins VP7 and VP3. researchgate.net The inner layer of the core, known as the subcore, is composed of 120 copies of the VP3 protein arranged with T=2 icosahedral symmetry. ictv.globalizs.itasm.org This VP3 structure acts as a scaffold for the subsequent deposition of the VP7 protein layer. izs.itasm.org

The VP7 protein exists as a trimer in solution, and it is in this trimeric form that it interacts with the VP3 subcore. nih.gov A total of 780 copies of VP7, organized as 260 trimers, assemble onto the VP3 scaffold to form the outer core layer, which exhibits a T=13 icosahedral symmetry. researchgate.netictv.globalnih.gov The interaction between the two protein layers occurs via the broad, flat base of the VP7 trimers, which makes contact with the VP3 shell. up.ac.zanih.gov These contact surfaces are predominantly hydrophobic. nih.gov

The assembly process must accommodate a significant symmetry mismatch between the T=2 VP3 layer and the T=13 VP7 layer. izs.itasm.orgnih.gov This requires a degree of flexibility and polymorphism in the interactions between the VP7 trimers and the underlying VP3 scaffold. asm.org The crystal structure of the Bluetongue virus (BTV) core has revealed 13 distinct contact sites for the VP7 subunits on the VP3 subcore. nih.gov The base of the VP7 trimer is highly conserved across different orbiviruses, reflecting its crucial and conserved function in interacting with the VP3 layer. up.ac.za

Mutational studies have highlighted the importance of specific residues in mediating the VP7-VP3 interaction. As shown in the table below, mutations in conserved residues can abolish or severely impair the assembly of core-like particles (CLPs), confirming that a stable attachment of VP7 to the VP3 subcore is critical for capsid formation. asm.org

VP7 Mutant Targeted Region Effect on Core-Like Particle (CLP) Assembly Reference
N38DHelix 2Abolished CLP assembly asm.org
M30RConserved ResidueReduced number of VP7 molecules attached to VP3 subcore asm.org
R22EConserved ResidueReduced number of VP7 molecules attached to VP3 subcore asm.org

The assembly of an orbivirus virion is a stepwise process. izs.it The current model indicates that the VP3 subcore is formed early in the morphogenesis pathway, creating the initial scaffold. izs.itmdpi.com Following the formation of this subcore, the 260 trimers of VP7 are added to complete the core structure. up.ac.zamdpi.com

Evidence suggests that the deposition of VP7 trimers onto the VP3 layer is also a sequential and ordered process. izs.itnih.gov The interactions between the different VP7 trimers and the VP3 scaffold are not of uniform strength. izs.itnih.gov The "T" trimer, which aligns with the icosahedral threefold axis, appears to have the strongest interaction with the VP3 layer. asm.orgnih.gov This has led to the hypothesis that the T trimer may be the first to attach, nucleating the assembly of the complete VP7 lattice. izs.itasm.org Following this nucleation event, the other quasi-equivalent trimers (S, R, Q, and P) are added sequentially, with the "P" trimer, located closest to the fivefold axis, likely being the last to assemble due to weaker interactions. izs.itnih.govnih.gov Once the core, composed of VP3 and VP7, is fully assembled, the outer capsid proteins, VP2 and VP5, are added to form the mature, infectious virion. up.ac.zaictv.globalasm.org

VP7 is an indispensable component for the formation of a stable viral core. up.ac.zanih.gov While VP3 can form subcore-like structures in the absence of VP7, these structures are inherently unstable. asm.orgnih.gov The addition of the VP7 layer is crucial for stabilizing the entire core particle. up.ac.zanih.gov The importance of VP7 is underscored by mutagenesis studies, which have identified key residues essential for the assembly of the capsid. nih.gov Mutations that disrupt the interactions within a VP7 trimer or between VP7 trimers and the VP3 subcore can severely compromise the stability and formation of the core. asm.orgnih.gov For instance, certain amino acid substitutions can lead to the formation of core-like particles with only a fraction of the normal complement of VP7, demonstrating a weakened interaction and reduced stability. asm.orgnih.gov Therefore, the proper assembly and integration of the VP7 layer are essential checkpoints in the production of structurally sound viral cores.

VP7 Mutant Targeted Region Effect on Core-Like Particle (CLP) Assembly Reference
D318NHelix 8Yielded CLPs with one-third of the normal VP7 trimers asm.org
R111FHelix 5More severe effect on capsid assembly than D318N asm.org
Y271RHelix 6Likely to affect CLP assembly by weakening inter-helical contacts asm.org

Involvement in Viral Replication Processes

Beyond its structural role, VP7 is also implicated in processes related to viral replication, primarily by ensuring the stability of the complex responsible for synthesizing the viral genome.

The primary replication of the orbivirus genome involves the synthesis of double-stranded RNA (dsRNA) from single-stranded RNA (ssRNA) templates. This process is carried out by a replicase complex. While VP7 is not required for the enzymatic activity of primary replication itself, it plays a critical role in stabilizing the replicase complex after its assembly. nih.gov In vitro studies have shown that subcore-like particles, which contain the replicase machinery but lack VP7, are transcriptionally active but are also unstable. nih.gov The addition of the VP7 layer protects the packaged ssRNA transcripts and stabilizes the entire assembled complex, ensuring the integrity of the replication process. nih.gov

The timing of VP7's involvement is a key aspect of the viral life cycle. Assembly of the core components occurs within distinct cytoplasmic sites called viral inclusion bodies (VIBs). mdpi.comasm.org The subcore proteins (VP1, VP3, VP4, and VP6) and the viral ssRNA genomes are recruited into these VIBs, where they assemble into subcore particles. mdpi.comasm.org It is only after the subcore has been formed that VP7 is added to the structure. nih.govnih.govasm.org This final layering step completes the formation of the stable core particle, which is then ready to be enveloped by the outer capsid proteins. asm.org This sequential process ensures that the genome and replicase enzymes are properly encapsidated before the core is finalized and stabilized by the VP7 shell. mdpi.com

Association with Viral Inclusion Bodies (VIBs)

Viral Inclusion Bodies (VIBs) are specialized sites within the cytoplasm of infected cells where viral replication and assembly are concentrated. nih.gov The non-structural protein NS2 is the primary component responsible for the formation of these VIBs. nih.govmdpi.com VIBs act as scaffolds, recruiting viral single-stranded RNAs (ssRNAs) and various viral proteins necessary for the assembly of new viral cores. nih.gov

The major outer core protein, VP7, is added to the assembling core particles within the VIBs. ictv.global The non-structural protein NS2, which forms the matrix of the VIBs, facilitates the recruitment of the necessary viral components, including the structural proteins like VP7, for core assembly. nih.govmdpi.com Once the core, composed of the inner scaffold protein VP3 and the outer core protein VP7, is assembled, it is then released from the VIB to continue the maturation process. nih.gov In African horse sickness virus (AHSV), a member of the orbivirus genus, VP7 has been observed to form crystalline particles within infected cells, a feature not seen in other orbiviruses. mdpi.com The soluble form of AHSV VP7 has been shown to interact with NS2 in a manner similar to the wild-type, indicating its role in core formation within the VIBs. mdpi.com

Host-Virus Interactions Mediated by VP7

VP7 is a key player in the interaction between the orbivirus core and host cells, particularly those of its insect vector.

While the full virion, with its outer capsid proteins VP2 and VP5, is responsible for attaching to and entering mammalian host cells, the inner core particle displays a distinct infectivity for insect cells. nih.govasm.orgbasicmedicalkey.com After the outer capsid is removed, the core, with VP7 as its outermost protein, can directly interact with and infect the cells of its Culicoides vector. nih.govasm.orgmdpi.com This suggests that VP7 itself functions as a cell attachment protein for these specific host cells. asm.orgreoviridae.org

The structure of VP7, which includes an accessible outer domain, is consistent with its role in cell entry. nih.govnih.govresearchgate.net It is believed that substantial conformational changes in VP7 may occur at some point during the viral life cycle, potentially related to its functions in cell attachment and subsequent membrane penetration. nih.govresearchgate.net While VP5 is primarily implicated in membrane penetration in mammalian cells, the mechanism for core entry into insect cells directly involves VP7. nih.govictv.global

A defining characteristic of orbivirus biology is the differential infectivity of the virion and the core particle. The complete virion is infectious to mammalian cells, but the inner core is notably infectious for cells derived from its insect vector, such as Culicoides cells. nih.govasm.orgnih.gov This specificity is directly attributed to the VP7 protein on the core surface. mdpi.com

Following ingestion by a Culicoides midge, the outer capsid of the virus is thought to be digested in the midgut, exposing the core particle. mdpi.com The VP7 protein on the surface of this core then mediates binding to and infection of the insect's midgut cells. mdpi.comnih.gov This interaction is crucial for the virus to establish infection in its arthropod vector. nih.gov Studies have demonstrated that core particles have a high level of infectivity for Culicoides-derived KC cells, reinforcing the role of VP7 in this specific host-virus interaction. nih.gov In contrast, some non-vectored orbiviruses, like BTV-26, show reduced replication in Culicoides cells, which may be linked to the functionality of their outer capsid proteins rather than VP7's role in core entry. researchgate.net

A key feature of the VP7 protein that facilitates its binding to host cells is the presence of an Arginine-Glycine-Aspartate (RGD) tripeptide motif. asm.orgnih.govnih.gov This motif is a well-known ligand for integrins, a family of cell surface receptors. nih.govresearchgate.net In Bluetongue virus (BTV), the RGD motif is located at amino acid residues 168-170 on an exposed, flexible loop of the upper domain of the VP7 protein, making it accessible for interaction with cellular receptors. asm.orgnih.gov

Experimental evidence strongly supports the critical role of this RGD motif in the attachment of the viral core to Culicoides cells. asm.orgnih.govnih.gov Studies using core-like particles (CLPs) with mutations in the RGD sequence showed a significantly reduced ability to bind to Culicoides-derived cells. nih.govnih.gov For instance, changing the RGD sequence to AGD, ADL, or AGQ resulted in decreased cell binding. nih.gov Furthermore, monoclonal antibodies that specifically target the RGD motif can block the binding of CLPs to the surface of Culicoides cells. nih.govnih.gov This body of research collectively indicates that the RGD tripeptide on VP7 is directly responsible for mediating the attachment of the orbivirus core to its insect vector's cells. asm.orgnih.govnih.gov The RGD motif is also present in the VP7 of other orbiviruses, such as African horse sickness virus (AHSV), although its exact position may differ slightly. nih.govresearchgate.netasm.org

Detailed Research Findings on VP7 Binding Motifs

Orbivirus VP7 Motif Location Function Supporting Evidence
Bluetongue Virus (BTV)RGD (Arginine-Glycine-Aspartate)Amino acids 168-170, exposed loop of the upper domain. nih.govAttachment to Culicoides cell integrin receptors. nih.govnih.govMutation of the RGD motif (e.g., to AGD) reduces binding to Culicoides cells. nih.gov Monoclonal antibodies against the RGD motif inhibit cell binding. nih.govnih.gov
African Horse Sickness Virus (AHSV)RGD (Arginine-Glycine-Aspartate)Exposed, flexible loop, slightly different position than BTV. nih.govasm.orgPostulated to be involved in attachment to cellular integrins. researchgate.netasm.orgStructural modeling suggests plausible docking with integrin I domains. asm.org

Interactions with Other Viral Proteins

The orbivirus core is a complex and stable structure composed of two major proteins: an inner scaffold of VP3 and an outer layer of VP7. nih.govresearchgate.netoncotarget.com The assembly of this core is a critical step in the viral life cycle. The surface of the core is made up of 780 copies of VP7 arranged as 260 trimers, forming a T=13 icosahedral lattice. ictv.globalnih.gov This intricate VP7 layer is built upon a thinner, underlying shell composed of 120 copies of the VP3 protein, which are arranged with T=2 symmetry. ictv.globalasm.org

The interaction between VP7 and VP3 is fundamental to the structural integrity of the core. The crystal structure of VP7 reveals it has two domains: a lower, alpha-helical domain and an upper, beta-barrel domain. nih.govnih.gov The lower, broader domain of the VP7 trimers is responsible for the interaction with the VP3 subcore layer. researchgate.netnih.govasm.org These interactions occur across flat, predominantly hydrophobic surfaces. asm.org Cryo-electron microscopy and X-ray crystallography have shown that the VP3 layer forms a relatively smooth surface upon which the VP7 trimers are precisely arranged. nih.gov The VP3 scaffold essentially dictates the size of the particle and provides the template for the assembly of the VP7 layer. nih.govasm.org

Compound and Protein List

Name Type
VP1Viral Protein
VP2Viral Protein
VP3Viral Protein
VP4Viral Protein
VP5Viral Protein
VP6Viral Protein
VP7Viral Protein
NS1Non-structural Protein
NS2Non-structural Protein
NS3Non-structural Protein
NS3ANon-structural Protein
NS4Non-structural Protein
NS5Non-structural Protein
ArginineAmino Acid
GlycineAmino Acid
AspartateAmino Acid
AlanineAmino Acid
LeucineAmino Acid
GlutamineAmino Acid

VP7 Interactions with Outer Capsid Proteins (VP2, VP5)

The VP7 protein, forming the outer layer of the orbivirus core, serves as a critical scaffold for the attachment of the outer capsid proteins, VP2 and VP5. ictv.global This interaction is fundamental for the assembly of a mature, infectious virion. The outer capsid is composed of VP2, the primary determinant of viral serotype and host cell attachment, and VP5, which is involved in membrane penetration. nih.govpnas.org

Biochemical and structural studies have elucidated the nature of these interactions. In Bluetongue virus (BTV), both VP2 and VP5 demonstrate direct interactions with the underlying VP7 layer. nih.gov Immunoprecipitation assays using in vitro-translated proteins have confirmed that complexes of VP2-VP7 and VP5-VP7 can be readily formed. nih.gov This indicates that each outer capsid protein has the capacity to independently bind to the preformed core-like particle (CLP), which consists of the VP3 and VP7 layers. microbiologyresearch.org

Structural analysis via cryo-electron microscopy (cryo-EM) reveals that the interactions, while extensive, can be subtle. The large, sail-shaped VP2 protein and the globular VP5 protein are arranged on the VP7 surface, which is organized as a T=13 icosahedral lattice. ictv.globalnih.gov The interactions between the outer capsid proteins themselves appear to be minimal or weak; instead, they each anchor extensively to the VP7 trimers. nih.gov Specifically, cryo-EM density maps show few and weak interactions between the VP5 trimer and the underlying VP7 trimer, suggesting a flexibility that may be crucial for the subsequent uncoating process during cell entry. ictv.globalpnas.org This structural arrangement, where VP7 acts as a bridge connecting the inner capsid to the outer capsid proteins, is vital for the structural integrity and function of the virion. nih.gov

Table 1: VP7 Interactions with Outer Capsid Proteins

Interacting Protein Type of Interaction Functional Significance Supporting Evidence
VP2 Direct binding Anchors the primary cell attachment protein to the viral core, essential for virion assembly. ictv.globalnih.gov Immunoprecipitation assays, Cryo-electron microscopy nih.gov

| VP5 | Direct binding (weak) | Attaches the membrane penetration protein to the core, facilitating later stages of infection. ictv.globalnih.govpnas.org | Immunoprecipitation assays, Cryo-electron microscopy nih.govpnas.org |

Colocalization and Functional Relationships with Non-Structural Proteins (e.g., NS1, NS2)

The VP7 protein also engages in significant interactions with non-structural (NS) proteins, which are produced in infected cells and orchestrate viral replication and assembly. The most notable of these are NS1 and NS2.

NS2 is the primary component of virus inclusion bodies (VIBs), which are the sites of orbivirus replication and core assembly. nih.govnih.gov The assembly of the core is a stepwise process within these VIBs. Initially, the subcore protein VP3, along with minor enzymatic proteins and viral RNA, are recruited into the VIBs. nih.gov Following the formation of the subcore, VP7 is added to the surface of the VP3 scaffold to form the complete, stable core particle. nih.govresearchgate.net Confocal microscopy of BTV-infected cells confirms the colocalization of VP7 and NS2 within these viral factories. researchgate.net In African horse sickness virus (AHSV), studies have also shown that VP7 interacts with NS2 during infection. nih.gov However, in AHSV, a significant portion of VP7 is often sequestered into large hexagonal crystals, which means only a fraction of the total VP7 colocalizes with NS2 in the VIBs. nih.govmicroscopy.cz

The relationship between VP7 and NS1 is also an area of active research. NS1 forms tubular structures within the cytoplasm of infected cells, and while their precise function is not fully known, there is evidence of a specific association between NS1 tubules and assembled virions. ictv.global A study using a recombinant AHSV with a more soluble form of VP7 revealed a unique and distinct colocalization pattern between this soluble VP7 and NS1, resulting in the formation of uncharacteristic tubule-like structures. nih.gov This suggests a direct or indirect functional relationship that may be involved in viral morphogenesis or transport.

Table 2: VP7 Relationships with Non-Structural Proteins

Interacting Protein Relationship Functional Significance Supporting Evidence
NS1 Colocalization Potential role in viral morphogenesis and transport; soluble AHSV VP7 forms tubule-like structures with NS1. ictv.globalnih.gov Confocal microscopy nih.gov

| NS2 | Colocalization in VIBs | VP7 is recruited to NS2-containing VIBs to complete the assembly of the viral core on the VP3 scaffold. nih.govresearchgate.net | Confocal microscopy, Reverse genetics nih.govresearchgate.net |

Immunological and Antigenic Characteristics of Orbivirus Vp7 Protein

Immunogenicity and Antibody Response Elicitation

The VP7 protein is highly immunogenic, capable of inducing robust humoral and cellular immune responses in infected hosts. ontosight.ai Its ability to elicit antibodies is a cornerstone of serological tests for orbivirus infections. dovepress.com

Induction of Neutralizing and Non-Neutralizing Antibodies

The antibody response to VP7 is complex. While it readily induces the production of binding antibodies, these are generally considered non-neutralizing in the context of intact virions, as the VP7 protein is not exposed on the surface of the mature virus particle. ictv.globalnih.gov However, antibodies against VP7 can neutralize the infectivity of core particles, suggesting a role for these antibodies if the outer capsid is compromised. ictv.global

Studies have shown that immunization with recombinant VP7 can elicit high titers of VP7-specific antibodies. plos.orgcabidigitallibrary.org For instance, sheep immunized with viral vectors expressing BTV-2 VP7 developed significant levels of anti-VP7 antibodies. plos.org However, these antibodies did not provide complete protection against challenge with either homologous (BTV-2) or heterologous (BTV-8) serotypes, indicating that the humoral response to VP7 alone is insufficient for full protective immunity. plos.org It is the outer capsid protein, VP2, that is the primary target for neutralizing antibodies. nih.gov

Identification of B-cell and T-cell Epitopes on VP7

The immunodominance of VP7 is attributed to the presence of multiple B-cell and T-cell epitopes. nih.govnih.gov The identification and characterization of these epitopes are crucial for understanding the immune response and for the development of new diagnostic tools and epitope-based vaccines. nih.gov

B-cell Epitopes: Several linear and conformational B-cell epitopes have been mapped on the VP7 protein of various orbiviruses. For Bluetongue virus (BTV), studies have identified multiple B-cell epitopes. For example, six monoclonal antibodies against BTV-1 VP7 recognized four distinct linear epitopes. nih.gov Two highly conserved antigenic determinants on the VP7 protein of U.S. BTV serotypes were identified between amino acid residues 339-349 and 122-139. usu.edu Computational analyses have also predicted potential linear and discontinuous B-cell epitope regions on the consensus VP7 sequence of African horse sickness virus (AHSV), BTV, and epizootic hemorrhagic disease virus (EHDV). nih.gov

T-cell Epitopes: The VP7 protein is a major target for T-cell responses. nih.gov Both CD4+ and CD8+ T-cell epitopes have been identified within the VP7 sequence of BTV. plos.orgnih.gov Importantly, some CD8+ T-cell epitopes are conserved across different BTV serotypes. plos.orgnih.gov A study identified five T-cell epitopes in BTV-8 VP7 that were recognized by T-cells from both mice and sheep. nih.gov These findings highlight the potential of VP7 to induce cross-protective cellular immunity. nih.gov

Table 1: Identified B-cell and T-cell Epitopes on Orbivirus VP7 Protein

VirusEpitope TypeLocation/SequenceConservation/Cross-ReactivityReference
Bluetongue Virus (BTV)B-cell (linear)71SAAGINVGPI80Conserved among 24 BTV serotypes nih.gov
Bluetongue Virus (BTV)B-cell (linear)110ARVTGETSTWG120Conserved among 24 BTV serotypes nih.gov
Bluetongue Virus (BTV)B-cell (linear)332VNPMPGPLTRA342Conserved among 24 BTV serotypes nih.gov
Bluetongue Virus (BTV)B-cell (linear)Residues 339-349Conserved among 5 U.S. BTV serotypes usu.edu
Bluetongue Virus (BTV)B-cell (linear)Residues 122-139Conserved among 5 U.S. BTV serotypes usu.edu
Bluetongue Virus (BTV)T-cell (CD4+ & CD8+)Multiple epitopes identifiedRecognized in both mice and sheep nih.gov

T-cell Responses to VP7 Protein

Infection and vaccination with orbiviruses or their components elicit significant T-cell responses directed against the VP7 protein. plos.orgnih.gov These responses are characterized by the activation of both CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes. plos.orgnih.gov

Studies in sheep have demonstrated that immunization with viral vectors expressing BTV VP7 primes both CD4+ and CD8+ T-cell responses. plos.org For example, a canine adenovirus vector expressing VP7 induced substantial proliferation of antigen-specific CD8+ lymphocytes. plos.org Similarly, T-cell responses to inactivated BTV or recombinant VP7 become detectable in the peripheral blood of infected sheep around day 15 post-infection, as measured by IFN-γ production. nih.govfrontiersin.org The induction of cytotoxic T-lymphocytes (CTLs) specific for VP7 has also been demonstrated, which can contribute to clearing virally infected cells. nih.gov The presence of conserved T-cell epitopes within VP7 suggests that these cellular immune responses can be cross-reactive across different serotypes, a desirable feature for broadly protective vaccines. nih.govnih.gov

VP7 as a Serogroup-Specific Antigen

The VP7 protein is a hallmark of orbiviruses, serving as the primary antigen that defines the serogroup. woah.orgictv.global This property is exploited in a variety of diagnostic assays to differentiate between different orbivirus species. dovepress.com

Conservation and Variation of Antigenic Determinants within Serogroups

Within a given orbivirus serogroup, the amino acid sequence of the VP7 protein is highly conserved. ictv.globalup.ac.za For instance, within the BTV serogroup, VP7 sequences can share over 90% amino acid identity. nih.gov This high degree of conservation is responsible for the serogroup-specific antigenicity of VP7. up.ac.za For example, the VP7 of BTV-25 and a novel BTV-26 strain from Kuwait show 98% amino acid sequence identity. plos.org Similarly, within the Palyam serogroup, the VP7 gene is the most conserved, with sequence identities ranging from 97.75% to 100%. mdpi.com

Despite this high conservation, some variation exists, which can occasionally affect the binding of monoclonal antibodies used in diagnostic tests. nih.govmdpi.com For example, a polyclonal antibody against BTV-1 VP7 failed to detect BTV-15 isolates. nih.govmdpi.com

Cross-Reactivity Profiles with Related Orbiviruses

While VP7 is the serogroup-specific antigen, some level of cross-reactivity can occur with VP7 proteins from other related orbiviruses. nih.govnih.gov This is due to the presence of shared or structurally similar epitopes. nih.gov

For example, immunoprecipitation analysis has shown that recombinant VP7 from Chuzan virus (Palyam serogroup) can be recognized by antisera against BTV and EHDV. nih.gov Similarly, some monoclonal antibodies raised against BTV-1 VP7 have been shown to cross-react with the VP7 proteins of AHSV and EHDV. nih.gov One particular monoclonal antibody, 2A7, reacted with the VP7 of BTV, AHSV, and EHDV. nih.gov Other antibodies showed more restricted cross-reactivity, reacting with BTV and EHDV but not AHSV. nih.gov This antigenic relatedness can sometimes complicate serological diagnosis and highlights the need for highly specific diagnostic reagents. woah.orgdovepress.com

Table 2: Cross-Reactivity of BTV-1 VP7 Monoclonal Antibodies with Other Orbiviruses

Monoclonal AntibodyReactivity with BTV-1 VP7Reactivity with AHSV-1 VP7Reactivity with EHDV-1 VP7Reference
2A7+++ nih.gov
2B2+-+ nih.gov
2B3+-+ nih.gov
2D3+-+ nih.gov
2D7+-- nih.gov
2H2+-- nih.gov

Modulation of Host Immune Responses by VP7

The VP7 protein of orbiviruses plays a significant role in modulating the host's immune response during infection. As a major structural component of the viral core and a highly conserved antigen, it is a key target for both humoral and cellular immunity. plos.orgmicrobiologyresearch.orgontosight.aimdpi.com This section explores the intricate ways in which VP7 influences the host's immune system, with a particular focus on its effects on immune checkpoint pathways and cellular immune responses.

VP7 Influence on Immune Checkpoint Pathways

Recent research has shed light on the ability of orbiviruses, such as Bluetongue virus (BTV), to modulate immune checkpoint pathways, thereby potentially dampening the host's T-cell response. nih.govresearchgate.netdntb.gov.ua This modulation is a critical strategy for the virus to evade the immune system and establish a persistent infection.

During an acute BTV infection in sheep, a notable upregulation of immune checkpoint pathways has been observed. nih.gov Transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) from BTV-infected sheep revealed an enrichment of the T-cell exhaustion pathway in CD4+ T-cells at day 7 post-infection. nih.govresearchgate.netdntb.gov.ua This period coincides with the peak of viral replication. nih.gov A key finding was the upregulation of Programmed Death-Ligand 1 (PD-L1) on the surface of CD4+ and CD8+ T-cells, as well as on monocytes. nih.govresearchgate.netdntb.gov.ua The interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), is a well-established immune checkpoint that leads to the inhibition of T-cell activation and proliferation. These findings suggest that BTV may exploit the PD-1/PD-L1 pathway to induce a state of T-cell exhaustion, thereby impairing the cellular immune response. nih.govresearchgate.netdntb.gov.ua

While these studies point to a broader viral strategy to manipulate immune checkpoints, the specific and direct role of the VP7 protein in this process is an area of ongoing investigation. Given that VP7 is a major target for the T-cell response, it is plausible that the presentation of VP7-derived epitopes during infection contributes to the observed upregulation of immune checkpoint molecules on T-cells.

Table 1: Impact of BTV Infection on Immune Checkpoint Pathway Molecules

Cell TypeMoleculeRegulationTiming (Post-Infection)Implied Consequence
CD4+ T-cellsT-cell exhaustion pathway genesEnrichedDay 7T-cell dysfunction
CD4+ T-cellsPD-L1UpregulatedPeak of replicationInhibition of T-cell activation
CD8+ T-cellsPD-L1UpregulatedPeak of replicationInhibition of T-cell activation
MonocytesPD-L1UpregulatedPeak of replicationContribution to T-cell inhibition

Data sourced from studies on Bluetongue virus infection in sheep. nih.govresearchgate.netdntb.gov.ua

Impact on Cellular Immunity During Infection

The VP7 protein is a critical antigen in the context of cellular immunity during an orbivirus infection. It contains conserved epitopes that are recognized by both CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes, which are essential for controlling and clearing the infection. plos.orgmdpi.com

Studies have demonstrated that the VP7 protein can elicit robust T-cell responses. In sheep infected with BTV, T-cell responses to a recombinant VP7 protein, measured by interferon-gamma (IFN-γ) production, become detectable at day 15 post-infection. nih.gov This timing corresponds with the expansion of the CD8+ T-cell population observed in the peripheral blood. nih.gov The induction of IFN-γ is a hallmark of a Th1-type cellular immune response, which is crucial for antiviral defense.

Furthermore, experiments using viral vectors expressing the VP7 protein have highlighted its capacity to stimulate cellular immunity. plos.org For instance, a non-replicative canine adenovirus vector expressing the BTV-2 VP7 protein was shown to stimulate substantial proliferation of antigen-specific CD8+ lymphocytes and a CD4+ response in sheep. plos.org This indicates that VP7 alone, even in the absence of other viral proteins, is capable of inducing a significant cellular immune response.

However, the cellular immune response during an active infection is a dynamic process. While VP7 can induce protective T-cell responses, the virus's modulation of immune checkpoints, as discussed previously, can lead to a transient suppression of T-cell functionality. nih.gov For example, at the peak of BTV replication (around day 7 post-infection), there is an observed acute inhibition of CD4+ and CD8+ T-cell activation. nih.govresearchgate.netdntb.gov.ua This immunosuppression is followed by a recovery and expansion of the T-cell response by day 15, which coincides with the clearance of the virus from the blood. nih.gov

The conserved nature of T-cell epitopes within the VP7 protein across different serotypes makes it an attractive target for the development of cross-protective vaccines. plos.orgmdpi.com A vaccine capable of inducing a strong, cross-reactive T-cell response against VP7 could potentially offer protection against multiple serotypes of an orbivirus. plos.org

Table 2: Cellular Immune Response to Orbivirus VP7 Protein

Immune ComponentObservationFunctional Consequence
CD4+ T-cellsProliferation and IFN-γ production in response to VP7. plos.orgnih.govHelp for B-cell and CD8+ T-cell responses.
CD8+ T-cellsProliferation and expansion in response to VP7. plos.orgnih.govCytotoxic activity against infected cells.
T-cell FunctionalityAcute inhibition at peak viral replication. nih.govresearchgate.netdntb.gov.uaTransient immunosuppression.
IFN-γProduction by T-cells upon stimulation with VP7. nih.govActivation of antiviral state.

Genetic Diversity and Evolution of Vp7 Coding Segment

Phylogenetic Relationships Based on VP7 Gene

The conserved nature of the VP7-encoding gene makes it a valuable tool for studying the evolutionary relationships among orbiviruses.

Phylogenetic analyses based on the nucleotide or deduced amino acid sequences of Seg-7 consistently group viruses according to their serogroup, which corresponds to the virus species nih.gov. These analyses have helped to elucidate the evolutionary linkages between economically significant orbiviruses like BTV, AHSV, and EHDV nih.gov. For example, phylogenetic trees constructed using VP7 sequences show distinct clustering of these different viruses, confirming their classification into separate species while also indicating their common ancestry nih.govresearchgate.net. Such analyses have also been instrumental in classifying new or uncharacterized orbiviruses. For instance, the analysis of Pata virus (PATAV) VP7 showed it was most closely related to EHDV, supporting its classification as a distinct species nih.gov.

Beyond the species level, VP7 gene analysis can resolve finer evolutionary relationships, such as the grouping of viruses into distinct genetic clades or topotypes. A study of 39 BTV strains using Seg-7 sequences separated them into five distinct clades based on the deduced VP7 amino acid sequence nih.gov. However, this phylogenetic grouping did not show a clear correlation with the geographic origin of the strains, suggesting a complex evolutionary history nih.gov. In other cases, phylogenetic analysis clearly delineates viruses based on their region of isolation, supporting the concept of geographically distinct evolutionary lineages or topotypes nih.govresearchgate.net.

Role of VP7 in Orbivirus Reassortment and Evolution

Reassortment is a major driver of genetic diversity and evolution in segmented RNA viruses like orbiviruses mdpi.complos.org. This process occurs when a single host cell is co-infected with two or more different virus strains, allowing for the exchange of entire genome segments during the assembly of progeny virions plos.org.

The VP7-encoding segment, Seg-7, is one of the ten segments that can be exchanged during reassortment. While the VP7 protein itself does not actively drive the reassortment process, the analysis of the Seg-7 sequence is crucial for identifying reassortant viruses mdpi.com. By comparing the phylogenetic trees of different genome segments from a single virus isolate, researchers can identify incongruencies that indicate a reassortment event. For example, a virus might cluster with one group of viruses based on its Seg-2 sequence (which determines serotype) but with a completely different group based on its Seg-7 sequence mdpi.com. This indicates that the virus has acquired its Seg-7 through reassortment from a different parental strain. This frequent exchange of segments, including Seg-7, contributes to the rapid evolution of orbiviruses, potentially leading to the emergence of novel strains with altered virulence or transmission characteristics mdpi.complos.org.

Advanced Research Methodologies and Applications Utilizing Vp7 Protein

Recombinant Expression Systems for VP7 Production

The production of large quantities of pure and functional VP7 protein is crucial for its use in research and diagnostics. Recombinant DNA technology has enabled the expression of VP7 in various systems, with baculovirus and bacterial systems being the most prominent.

Baculovirus Expression Systems for High Yields

The baculovirus expression vector system (BEVS) is a widely used method for producing recombinant proteins in insect cells. This system is particularly advantageous for expressing viral proteins like VP7 because it allows for proper protein folding and post-translational modifications that are similar to those in mammalian cells, often resulting in a highly immunogenic and structurally authentic protein.

Researchers have successfully expressed the VP7 protein of various orbiviruses, including Bluetongue virus (BTV) and African horse sickness virus (AHSV), using this system. researchgate.netnih.gov The high yields of recombinant VP7 obtained from BEVS have been instrumental in facilitating structural studies and the development of diagnostic reagents. nih.govnih.gov For instance, the expression of BTV-10 VP7 in insect cells infected with a recombinant baculovirus led to the production of sufficient protein for purification and crystallization, which was a critical step for its structural determination. nih.gov

Dual-recombinant baculoviruses have also been employed to co-express VP3 and VP7, leading to the spontaneous self-assembly of core-like particles (CLPs). nih.govmdpi.com These CLPs are structurally similar to the authentic viral cores and have proven to be valuable tools for studying protein-protein interactions and capsid assembly. nih.gov The ability to produce these complex structures highlights the robustness of the baculovirus system for orbivirus research.

Table 1: Examples of Orbivirus VP7 Expression in Baculovirus Systems

OrbivirusExpressed Protein(s)ApplicationReference
Bluetongue virus (BTV-10)VP7Crystallography nih.gov
Bluetongue virus (BTV)VP3 and VP7Core-like particle (CLP) assembly studies nih.gov
African horse sickness virus (AHSV-4)VP7Crystallography researchgate.net
Bluetongue virus (BTV)Mutant VP7 and wild-type VP3Study of protein-protein interactions in core assembly nih.gov

Bacterial Expression Systems for Recombinant VP7

Bacterial expression systems, primarily using Escherichia coli (E. coli), offer a more rapid and cost-effective method for producing recombinant proteins compared to baculovirus systems. nih.gov However, a significant challenge with expressing orbivirus VP7 in E. coli is the frequent formation of insoluble inclusion bodies. nih.govresearchgate.net This necessitates additional steps of solubilization and refolding to obtain functional protein, which can be complex and may not always yield correctly folded, active protein.

Despite these challenges, protocols have been developed to successfully express and purify recombinant VP7 from bacterial systems. nih.gov These methods typically involve the solubilization of inclusion bodies using strong denaturants like urea, followed by purification using techniques such as nickel affinity chromatography for His-tagged proteins. nih.govnih.gov The purified protein's structural integrity is then assessed using methods like circular dichroism and fluorescence spectroscopy. nih.gov

Recombinant VP7 produced in bacteria has been successfully used as an antigen in various serological assays, demonstrating its utility in diagnostics. nih.govnih.gov For example, a truncated version of the BTV VP7 protein expressed in E. coli was shown to react with sera from all 24 BTV serotypes, indicating its potential for developing a broad-spectrum diagnostic test. nih.gov

Structural Biology Techniques Applied to VP7

Understanding the three-dimensional structure of the VP7 protein is fundamental to elucidating its role in the viral life cycle, including capsid assembly and interaction with other viral and host proteins. X-ray crystallography and cryo-electron microscopy have been pivotal in revealing the atomic and near-atomic details of VP7 and its arrangement within the virion.

X-Ray Crystallography for Atomic Resolution Structures

X-ray crystallography has provided high-resolution structures of the orbivirus VP7 protein, revealing a unique molecular architecture. researchgate.netresearchgate.net The VP7 monomer consists of two distinct domains: an upper β-sandwich domain, which is exposed on the surface of the core, and a lower α-helical domain. researchgate.netnih.gov The upper domain shares a common "jelly-roll" motif found in many other viral capsid proteins. nih.gov

Crystallographic studies have shown that VP7 assembles into trimers, which are the building blocks of the core's outer layer. researchgate.netnih.gov The structure of these trimers is highly stable. Interestingly, crystal structures of VP7 have revealed a degree of flexibility, with the lower α-helical domain capable of rotating relative to the upper domain. nih.gov This flexibility is thought to be important for the interactions of VP7 with the underlying VP3 scaffold during capsid assembly. nih.gov The detailed atomic information from these studies has been crucial for identifying key amino acid residues involved in trimer formation and interaction with other viral proteins. nih.gov

Table 2: Key Findings from X-Ray Crystallography of Orbivirus VP7

FeatureDescriptionSignificanceReference
Subunit Structure Two domains: an upper β-sandwich ('jelly-roll') and a lower α-helical bundle.The upper domain is exposed on the core surface, while the lower domain interacts with the inner VP3 layer. researchgate.netnih.gov
Quaternary Structure Forms stable trimers.Trimers are the fundamental units that assemble to form the icosahedral core surface. researchgate.netnih.gov
Flexibility The lower α-helical domain can rotate relative to the upper domain.This conformational flexibility is likely crucial for accommodating interactions within the complex T=13 icosahedral lattice of the core. nih.gov
Resolution Structures have been solved at near-atomic resolution.Provides precise details of amino acid interactions, guiding mutagenesis studies to understand protein function. nih.govnih.gov

Cryo-Electron Microscopy in Virion Reconstruction

By combining cryo-EM data of the intact core with the high-resolution X-ray crystal structure of the VP7 trimer, researchers have been able to generate a detailed atomic model of the entire VP7 layer. nih.gov This hybrid approach revealed that the 260 trimers of VP7 are organized on a T=13 laevo icosahedral lattice. nih.govnih.gov The model shows how the upper β-barrel domains of VP7 are exposed on the exterior of the core, where they can interact with the outer capsid proteins, while the lower α-helical domains mediate the interaction with the inner VP3 layer. nih.gov Cryo-EM studies have thus provided a comprehensive picture of how the individual VP7 units come together to form the stable and intricate core structure of the orbivirus. wiley.com

Development of Serological Assays Based on VP7

The highly conserved and immunogenic nature of the VP7 protein makes it an excellent target for the development of serological assays to detect antibodies against orbiviruses. These assays are critical for disease surveillance, diagnosis, and epidemiological studies. Recombinant VP7, produced in either baculovirus or bacterial systems, is frequently used as the antigen in these tests, offering a safe and standardized alternative to using live virus. nih.govizs.it

Enzyme-linked immunosorbent assays (ELISAs) are the most common format for VP7-based serological tests. nih.govizs.itmdpi.com Various ELISA formats have been developed, including indirect ELISAs, competitive ELISAs, and sandwich ELISAs. nih.govizs.itresearchgate.net For instance, a sandwich ELISA using antiserum against recombinant VP7 as a detection antibody has been developed for the detection of BTV in cell culture. izs.itresearchgate.net Similarly, an indirect ELISA based on recombinant VP7 has been validated for detecting group-specific IgG antibodies against African horse sickness virus in horse sera.

These VP7-based assays have demonstrated high sensitivity and specificity. nih.gov A recombinant VP7-based ELISA for Colorado tick fever virus showed 100% sensitivity and 98.1% specificity, highlighting the diagnostic potential of this protein. nih.gov The use of recombinant VP7 allows for the differentiation between vaccinated and naturally infected animals (DIVA) when combined with assays for non-structural proteins. usu.edu Animals vaccinated with inactivated virus or subunit vaccines will develop antibodies to structural proteins like VP7, while naturally infected animals will also have antibodies against non-structural proteins. usu.edu

Competitive ELISA (cELISA) Formats for Group-Specific Antibody Detection

Competitive enzyme-linked immunosorbent assays (cELISAs) are a cornerstone of serological surveillance for orbiviruses like Bluetongue virus (BTV). These assays are designed to detect the presence of group-specific antibodies in serum samples, which indicates a past or present infection with any serotype of the virus. The principle of the cELISA relies on the competition between antibodies in a test sample and a specific monoclonal antibody (MAb) for binding to a fixed amount of VP7 antigen coated on a microtiter plate. mybiosource.comnih.gov

The VP7 protein is the antigen of choice for these assays due to its high conservation across all serotypes of a particular orbivirus. nih.gov In the assay, if the test serum contains antibodies against the VP7 protein, these will bind to the antigen on the plate. When the enzyme-conjugated, group-specific MAb is added, it will have fewer binding sites available. Consequently, the colorimetric signal produced after the addition of a substrate is inversely proportional to the amount of specific antibody in the test sample. mybiosource.com This makes the cELISA a highly specific and sensitive method for large-scale sero-epidemiological studies. academicjournals.orgresearchgate.net

Several studies have focused on developing and validating cELISAs using recombinant VP7 (r-VP7) protein. For instance, a c-ELISA for BTV has been developed that demonstrates high diagnostic sensitivity and specificity. nih.gov These assays are crucial for differentiating infected from uninfected animals, a key requirement for international trade and disease control programs. mdpi.com The use of a monoclonal antibody targeting a conserved epitope on VP7 ensures that the test can detect antibodies against a wide range of serotypes. researchgate.net

Table 1: Performance Characteristics of a VP7-based cELISA for Bluetongue Virus Antibody Detection

Parameter Value Confidence Interval Source
Diagnostic Sensitivity (DSn) 97.6% >95% nih.gov
Diagnostic Specificity (DSp) 98.0% >95% nih.gov

Immunofluorescence Assays (IFA) and Antigen Capture ELISAs

Immunofluorescence assays (IFA) and antigen capture ELISAs are pivotal for the direct detection of orbivirus antigens in clinical samples or cell cultures.

Immunofluorescence Assays (IFA): IFA utilizes antibodies to detect the location of the VP7 protein within infected cells. In a direct IFA, a fluorescently labeled antibody specific to VP7 is used. In an indirect IFA, an unlabeled primary antibody against VP7 is first applied, followed by a fluorescently labeled secondary antibody that binds to the primary one. This technique has been instrumental in confirming the specificity of monoclonal antibodies against VP7 and in studying the intracellular distribution of the protein during viral replication. nih.govnih.gov For example, IFA has been used to show that monoclonal antibodies developed against Epizootic Hemorrhagic Disease Virus (EHDV) VP7 can specifically recognize the whole virus in infected cells without cross-reacting with other related orbiviruses like African horse sickness virus (AHSV). nih.gov

Antigen Capture ELISAs: These assays, also known as sandwich ELISAs, are designed to detect the VP7 antigen itself. The microtiter plate is coated with a "capture" monoclonal antibody specific for VP7. The test sample is then added, and if the VP7 antigen is present, it will bind to the capture antibody. A second "detection" antibody, which is enzyme-linked and also specific for VP7 (often binding to a different epitope), is added. The amount of color produced after substrate addition is directly proportional to the amount of antigen present. This method is highly specific and sensitive, capable of detecting VP7 protein at concentrations as low as 9 ng/ml. academicjournals.orgresearchgate.net Antigen capture ELISAs have been developed for various orbiviruses, including BTV, and are valuable for early diagnosis during acute infection. virosin.orgoaji.net An IgM-capture ELISA has also been developed to specifically detect recent BTV infections by capturing IgM antibodies from the host and then detecting their binding to the VP7 antigen. nih.gov

Reverse Genetics Approaches for VP7 Functional Studies

Reverse genetics systems are powerful tools that allow researchers to introduce specific mutations into the viral genome and then "rescue" infectious viruses containing these modifications. This technology has been instrumental in dissecting the functional roles of individual viral proteins, including the orbivirus VP7.

Plasmid-Based Systems for VP7 Mutagenesis

For orbiviruses, which have segmented double-stranded RNA genomes, reverse genetics was historically challenging. However, entirely plasmid-based systems have now been successfully developed for several orbiviruses, including BTV and AHSV. pnas.orgnih.govspringermedizin.de These systems typically involve the transfection of cultured cells with a set of plasmids, each containing a cDNA copy of one of the viral genome segments. nih.gov

In these plasmids, the viral cDNA is flanked by a promoter recognized by a specific RNA polymerase (like the T7 RNA polymerase) and a ribozyme sequence. nih.gov When these plasmids are introduced into cells that express the T7 polymerase, transcripts of each genome segment are produced. These transcripts can then be assembled and replicated by the viral proteins, which are also expressed from the plasmids, ultimately leading to the generation of infectious recombinant viruses. pnas.orgnih.gov

This system provides a straightforward platform for performing site-directed mutagenesis on the VP7 gene (genome segment 7). By modifying the VP7-encoding plasmid, researchers can introduce specific amino acid substitutions, deletions, or insertions into the VP7 protein. springermedizin.de The ability to rescue viable mutant viruses allows for the direct study of the functional consequences of these changes in the context of the complete viral life cycle. nih.gov

Investigating the Impact of VP7 Modifications on Viral Replication and Release

Using plasmid-based reverse genetics, researchers can investigate how specific modifications to the VP7 protein affect various stages of the viral life cycle. The crystal structure of VP7 reveals a molecule with both rigid and flexible domains, suggesting that conformational changes may be important for its function. nih.govresearchgate.net

Studies involving mutagenesis of the VP7 protein have provided key insights:

Virus Assembly: VP7 is a major component of the viral core, forming a protective layer around the genome. Mutations in VP7 can disrupt its ability to interact with the inner scaffold protein, VP3, or to self-assemble into the characteristic trimeric capsomeres. By creating soluble versions of the normally highly insoluble AHSV VP7 through targeted amino acid substitutions, researchers have shown that the modified protein can still interact with VP3 to form core-like particles, demonstrating the specific regions involved in self-assembly. nih.gov

Viral Release: Although orbiviruses are generally considered non-enveloped, some studies suggest a role for membrane-enveloped particles in their life cycle. mdpi.com The flexibility of the VP7 structure may be related to its role in cell attachment and membrane penetration. nih.gov By altering specific domains of VP7, reverse genetics can be used to explore its involvement in the later stages of infection, including how newly formed viral particles are released from the host cell.

These functional studies, enabled by reverse genetics, are crucial for a deeper understanding of the fundamental biology of orbiviruses and for designing novel antiviral strategies that could target the essential functions of the VP7 protein.

Future Directions in Vp7 Protein Research

Unraveling Complex Conformational Changes During Infection

The entry of an orbivirus into a host cell is a multi-step process that involves the removal of the outer capsid proteins, VP2 and VP5, exposing the inner core particle within the cell's cytoplasm. researchgate.net This uncoating process is a critical transition where the VP7 surface of the core becomes accessible, interacting with the intracellular environment to initiate transcription. The precise structural dynamics and conformational changes that VP7 undergoes during this transition are not yet fully understood and represent a significant area for future investigation.

Future research will likely employ high-resolution cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) to capture "snapshots" of the virus core at various stages of cell entry and uncoating. These techniques could reveal subtle yet critical shifts in the arrangement of the two domains that constitute each VP7 subunit—a beta-sandwich upper domain and an alpha-helical lower domain. researchgate.net Understanding how these domains move relative to each other and how the trimeric capsomeres adjust upon losing the protective outer capsid will provide crucial insights into how the core particle becomes transcriptionally active. Furthermore, investigating the conformational state of the arginine-glycine-aspartate (RGD) motif on the VP7 surface, which is implicated in attachment to insect cells, will be vital for understanding vector-specific interactions post-uncoating. nih.govresearchgate.net

Detailed Mapping of VP7 Epitopes and Immunodominance

VP7 is the primary antigen responsible for serogroup-specific immune responses, making it a focal point for diagnostic and vaccine development. nih.govusu.edumdpi.com While several B-cell epitopes have been identified, a comprehensive map of both B-cell and T-cell epitopes across different orbivirus species and serotypes is still needed. Such detailed mapping is essential for understanding the nuances of the host immune response and for designing next-generation epitope-based vaccines.

Recent studies on Bluetongue virus have successfully identified several linear B-cell epitopes on the VP7 protein using monoclonal antibodies (mAbs). doaj.org Future research should expand on this by using advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and peptide microarrays to identify conformational epitopes that are likely crucial for inducing potent neutralizing antibodies. Identifying immunodominant regions—those that consistently elicit strong immune responses—is a key objective. nih.gov For instance, an immunodominant, conformation-dependent site on BTV VP7 has been located at the N-terminus, between amino acids 30 and 48. nih.gov A thorough characterization of these sites across various orbiviruses will be critical.

| Identified B-Cell Epitopes on Bluetongue Virus VP7 | | :--- | :--- | :--- | | Epitope Sequence | Amino Acid Position | Recognizing Monoclonal Antibody (mAb) | | SAAGINVGPI | 71-80 | 2A7 | | ARVTGETSTWG | 110-120 | 2B3 | | PYGFFLETEET | 125-135 | 2B2, 2D3 | | VNPMPGPLTRA | 332-342 | 2D7, 2H2 |

Data sourced from studies on BTV-1 VP7 protein. doaj.orgresearchgate.net

Exploring Novel VP7-Host Factor Interactions

The interaction between viral proteins and host cellular factors is a cornerstone of a successful infection cycle. frontiersin.orgescholarship.org For orbiviruses, while some host interactions have been described for non-structural proteins, the specific host factors that VP7 engages with, particularly after the core is released into the cytoplasm, are largely unknown. nih.gov Identifying these interactions is crucial for understanding viral pathogenesis and identifying potential targets for antiviral therapies.

A known interaction is the binding of the VP7 protein's RGD motif to host cell integrins, which is believed to mediate the attachment of the viral core to insect vector cells. nih.gov Future research using high-throughput screening methods like yeast two-hybrid (Y2H) systems and affinity purification-mass spectrometry (AP-MS) will be instrumental in building a comprehensive interactome for the VP7 protein in both mammalian and insect hosts. nih.gov Investigating these interactions will shed light on how the virus co-opts cellular machinery for transport, replication, and assembly, and how it evades innate immune surveillance mechanisms that detect viral components. researchgate.net

Advanced Structural Insights into VP7-Mediated Assembly

The assembly of the orbivirus core is a highly orchestrated process where 780 copies of VP7 trimerize and assemble onto the VP3 sub-core scaffold. researchgate.netmdpi.com While the static structures of the final core and the individual VP7 trimer are well-characterized, the dynamic process of assembly remains less clear. usu.edunih.gov Advanced structural biology techniques are needed to visualize the sequential events of core formation.

Time-resolved cryo-EM could be employed to capture assembly intermediates, providing a "movie" of how VP7 trimers are recruited by the non-structural protein NS2 to the viral inclusion bodies (VIBs)—the sites of viral replication and assembly—and subsequently deposited onto the growing VP3 shell. mdpi.comresearchgate.net Understanding the protein-protein interactions that drive this process at an atomic level is a key future goal. For example, a concentration of methionine residues at the core of the VP7 molecule might provide the necessary plasticity to accommodate structural mismatches during the assembly of the large icosahedral shell. researchgate.net Further investigation into such structural features will be critical. Additionally, studying the unique self-assembly properties of AHSV VP7, which forms insoluble crystalline particles, and comparing it to the soluble VP7 of other orbiviruses like BTV, can provide valuable insights into the specific residues and forces governing assembly and stability. nih.govnih.gov

Application of VP7 in Next-Generation Diagnostics and Intervention Strategies

The highly conserved and immunogenic nature of the VP7 protein makes it an attractive target for the development of improved diagnostic tools and novel intervention strategies, such as subunit vaccines and virus-like particles (VLPs). nih.govresearchgate.net Future research will focus on leveraging our growing understanding of VP7 to create more effective and broadly applicable tools.

Q & A

Q. What are the structural and functional roles of VP7 in orbivirus replication and pathogenesis?

VP7, a core protein of orbiviruses, forms the inner capsid layer and is critical for viral assembly and stability. It interacts with VP3 to maintain core integrity and facilitates viral entry by mediating membrane conformational changes (e.g., in Grass Carp Reovirus, VP7 cooperates with VP5 to disrupt host membranes) . Structural studies using homology modeling and cryo-EM reveal conserved β-sheet domains in VP7, which are essential for calcium-dependent stability and uncoating during infection . Methodologically, VP7's role in replication is often probed via yeast two-hybrid screens (identifying host interactors like RPS20 and eIF3b) and mutagenesis to disrupt key domains .

Q. How is VP7 utilized in serogroup-specific diagnostic assays?

VP7 is the primary target for group-specific serological assays due to its high conservation across orbivirus serogroups (e.g., Bluetongue virus [BTV], African Horse Sickness Virus [AHSV]). Recombinant VP7 expressed in E. coli or baculovirus systems is purified via ammonium sulfate fractionation and ion-exchange chromatography, achieving >95% purity. This antigen is used in competitive ELISAs to detect antibodies against multiple serotypes, with cross-reactivity confirmed by Western blot and ELISA validation against BTV-1–24 and related orbiviruses (e.g., Epizootic Hemorrhagic Disease Virus) .

Advanced Research Questions

Q. What experimental strategies are effective for mapping VP7 epitopes and resolving contradictory data across studies?

Linear and discontinuous B-cell epitopes on VP7 are identified through consensus sequence alignment (e.g., across BTV, AHSV, and EHDV) combined with structural homology modeling . Contradictions in epitope localization (e.g., variable immunodominant regions) arise from differences in expression systems (prokaryotic vs. eukaryotic) and assay formats (ELISA vs. neutralization). To resolve these, researchers employ:

  • Phage display libraries for linear epitope screening.
  • X-ray crystallography/cryo-EM to validate conformational epitopes.
  • Chimeric VP7 mutants to assess cross-reactivity . For example, monoclonal antibodies (e.g., 3H7 against BTV-25 VP7) are screened using recombinant GST/His-tagged VP7 to ensure specificity .

Q. How can VP7-host protein interactions be systematically analyzed to elucidate viral replication mechanisms?

Yeast two-hybrid screens with VP7 bait plasmids (e.g., pGBKT7-vp7) and host cDNA libraries (e.g., CIK cells) identify interactors like ribosomal protein S20 (RPS20) and eukaryotic initiation factor eIF3b. These interactions are validated via co-immunoprecipitation and confocal microscopy. Functional assays (e.g., siRNA knockdown of RPS20) reveal reduced viral replication, suggesting VP7 hijacks translation machinery . Bioinformatics tools (e.g., STRING-DB) are used to map interaction networks, though VP7-UTR regions may require specialized RNA-protein assays due to uncharacterized roles .

Q. What challenges arise in developing VP7-based subunit vaccines, and how are they addressed?

Challenges include:

  • Low immunogenicity : Addressed by displaying VP7 on yeast surface systems (e.g., Saccharomyces cerevisiae Aga2p fusion) to enhance antigen presentation .
  • Serotype-specific vs. cross-protective immunity : VP7's conserved regions are prioritized using phylogenetic analysis (e.g., VP7 of AHSV-1–9 shares >90% identity) .
  • Stability of recombinant VP7 : Truncated VP7 constructs (e.g., pET-28a/VP7) improve solubility, while adjuvant formulations (e.g., Montanide ISA 206) enhance immune responses in animal trials .

Methodological Considerations

Q. How do expression systems influence the structural and immunological properties of recombinant VP7?

  • Prokaryotic systems (e.g., E. coli BL21) : Yield insoluble VP7 requiring refolding, which may alter conformational epitopes. However, high-throughput production (~60% of total bacterial protein) is feasible for ELISA antigens .
  • Baculovirus/yeast systems : Produce soluble, post-translationally modified VP7 with native-like conformation, critical for neutralizing antibody studies .
  • Yeast surface display : Enables direct antigen presentation for vaccine development but may introduce glycosylation artifacts .

Q. What bioinformatics pipelines are recommended for analyzing VP7 genetic diversity and evolutionary dynamics?

  • Sequence alignment : MAFFT or Clustal Omega for consensus sequences across serotypes .
  • Phylogenetic analysis : Maximum-likelihood trees (LG+I+G+F model) for VP7 ORFs, with bootstrap validation (>1,000 replicates) to cluster serogroups (e.g., WGRV, BTV) .
  • Epitope prediction tools : BepiPred-2.0 and DiscoTope-2 for linear/conformational epitopes, validated by peptide microarrays .

Data Contradiction Analysis

Q. How can discrepancies in VP7 antigenicity across studies be resolved?

Discrepancies often stem from:

  • Assay sensitivity : Antigen-capture ELISAs detect VP7 at lower concentrations (e.g., 1 ng/mL) than Western blot .
  • Serotype variability : VP7 of Umatilla virus shares only 24–30% identity with BTV, limiting cross-reactivity in heterologous assays .
  • Calcium dependence : VP7-antibody binding is calcium-sensitive; chelators (e.g., EDTA) may disrupt epitopes in structural studies . Standardization using WHO reference sera and recombinant chimeric proteins can harmonize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.